molecular formula C22H18N2O3 B4064536 5-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE

5-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE

Cat. No.: B4064536
M. Wt: 358.4 g/mol
InChI Key: PEZHJYHARFPQOB-UHFFFAOYSA-N
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Description

5-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of naphthalene, pyridine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carboxamide core, followed by the introduction of the naphthalene and pyridine substituents through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and greener solvents can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds containing the naphthalene moiety, such as naphthalene-1-ylmethanol.

    Pyridine derivatives: Compounds like pyridine-3-carboxamide, which share the pyridine ring structure.

    Furan derivatives: Compounds such as furan-2-carboxylic acid, which include the furan ring.

Uniqueness

5-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE is unique due to its combination of three distinct aromatic systems (naphthalene, pyridine, and furan) in a single molecule. This structural complexity provides it with unique chemical and biological properties that are not commonly found in simpler compounds.

Properties

IUPAC Name

5-(naphthalen-1-yloxymethyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-22(24-14-16-5-4-12-23-13-16)21-11-10-18(27-21)15-26-20-9-3-7-17-6-1-2-8-19(17)20/h1-13H,14-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZHJYHARFPQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(O3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE
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5-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE
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5-[(NAPHTHALEN-1-YLOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE

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